N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of the compound N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide acts as a ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, initiating a biochemical reaction .
Biochemical Pathways
Upon binding to the D4 dopamine receptor, N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide triggers a series of biochemical reactions. These reactions involve the activation of the G protein-coupled receptor pathway, which leads to changes in the levels of cyclic AMP (cAMP) within the cell . This can have downstream effects on various cellular processes, including gene expression, cell growth, and apoptosis .
Pharmacokinetics
Like many other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide’s action are largely dependent on the specific cell type and the overall physiological context. By modulating the activity of the d4 dopamine receptor, this compound can influence a variety of neurological processes, potentially impacting mood, cognition, and motor control .
Action Environment
The action, efficacy, and stability of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide can be influenced by various environmental factors. These may include the presence of other drugs or substances, the pH of the environment, and the individual’s overall health status .
Biochemical Analysis
Biochemical Properties
The compound interacts with the D4 dopamine receptor, a G protein-coupled receptor located primarily in the brain . It acts as a ligand, binding to the receptor and influencing its activity . The nature of this interaction is selective, meaning it primarily affects the D4 receptor without significantly influencing other types of dopamine receptors .
Cellular Effects
In terms of cellular effects, the compound’s interaction with the D4 dopamine receptor can influence various cellular processes. Dopamine receptors play a crucial role in regulating neuron activity, and their activation or inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound acts as a ligand for the D4 dopamine receptor . By binding to the receptor, it can influence the receptor’s activity and trigger downstream effects in the cell . This can include changes in gene expression, enzyme activation or inhibition, and alterations in cell signaling pathways .
Preparation Methods
The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide involves several steps. One common synthetic route includes the reaction of 4-(4-chlorophenyl)piperazine with 2-bromoethylamine to form an intermediate, which is then reacted with 2-methoxy-5-methylbenzoyl chloride to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Chemical Reactions Analysis
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a ligand in the study of dopamine D4 receptors, aiding in the understanding of receptor-ligand interactions.
Biology: The compound is utilized in biological assays to investigate its effects on cellular pathways and receptor binding.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide is unique due to its high affinity and selectivity for dopamine D4 receptors. Similar compounds include:
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide: This compound also exhibits high affinity for dopamine D4 receptors but differs in its chemical structure and binding properties.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-16-3-8-20(30-2)19(15-16)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)18-6-4-17(23)5-7-18/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMXUEQWCOAUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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